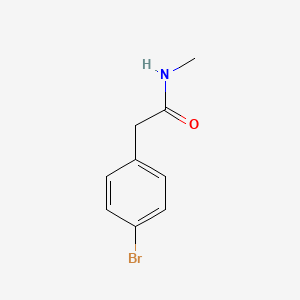

2-(4-bromophenyl)-N-methylacetamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-bromophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDMVJNUNZEZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357074 | |

| Record name | 2-(4-bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7713-76-0 | |

| Record name | 2-(4-bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Arylacetamide Derivatives in Medicinal and Synthetic Chemistry

The arylacetamide scaffold is a cornerstone in the development of new therapeutic agents and a versatile building block in organic synthesis. These compounds are characterized by an acetamide (B32628) group linked to an aromatic ring, a structure that has proven to be a fertile ground for discovering biologically active molecules.

Research has shown that arylacetamide derivatives possess a wide spectrum of pharmacological activities. For instance, various studies have identified them as potent inhibitors of enzymes implicated in disease. One such area of investigation is their role as urease inhibitors, which is significant for addressing bacterial infections, such as those caused by Helicobacter pylori. nih.govresearchgate.net The structural features of arylacetamides allow them to interact with the active sites of these enzymes, offering a promising avenue for the development of new antibacterial agents. nih.gov

Furthermore, arylacetamide derivatives have been explored as anticancer agents. Some have demonstrated the ability to inhibit tubulin polymerization, a critical process in cell division, making them valuable candidates for cancer chemotherapy. nih.gov Other research has highlighted their potential as formyl peptide receptor (FPRs) agonists, which play a role in inflammatory responses, suggesting their utility in developing treatments for inflammatory diseases. researchgate.net The versatility of the arylacetamide core allows chemists to modify its structure systematically to enhance potency and selectivity for various biological targets. This has led to the synthesis of derivatives with antidiabetic, antihyperglycemic, and antioxidant properties. nih.gov

The Role of Brominated Organic Compounds in Pharmaceutical and Materials Science Research

The introduction of a bromine atom into an organic molecule, a process known as bromination, is a widely used strategy in both pharmaceutical and materials science research to impart specific properties. Brominated organic compounds are recognized for their unique chemical characteristics that can significantly influence a molecule's behavior.

In the pharmaceutical industry, bromine is incorporated into drug candidates to enhance their therapeutic profiles. youtube.com The presence of a bromine atom can increase a compound's lipophilicity, which can improve its absorption and distribution within the body. Moreover, bromine can participate in halogen bonding, a type of non-covalent interaction that can lead to stronger and more specific binding to biological targets, thereby increasing the drug's efficacy. youtube.com Brominated compounds have been integral to the development of a range of medicines, including antimicrobial agents, anesthetics, and sedatives. youtube.com They have also shown considerable potential in the creation of antiviral and anticancer drugs. youtube.com

In the realm of materials science, brominated compounds are of great importance, most notably as flame retardants. wikipedia.orgyoutube.com These compounds are added to polymers used in electronics, textiles, and furniture to reduce their flammability by interrupting the chemical reactions of combustion. wikipedia.orgyoutube.comcetjournal.it The stability and reactivity of the carbon-bromine bond also make brominated compounds valuable as intermediates in the synthesis of complex organic molecules, including polymers and other high-performance materials. nih.gov

Fundamental Research Objectives and Academic Relevance of 2 4 Bromophenyl N Methylacetamide

Established Synthetic Pathways for this compound and its Analogues

The formation of the N-methyl amide bond in the target compound is central to its synthesis. This can be accomplished through several reliable pathways, primarily involving the reaction of an activated carboxylic acid derivative with methylamine or by direct catalytic conversion.

Nucleophilic acyl substitution remains a cornerstone of amide synthesis. This strategy involves the reaction of a nucleophile (an amine) with a carboxylic acid or its activated derivative. The reactivity of the carboxylic acid is often enhanced by converting it into a better electrophile, such as an acid chloride, to facilitate the reaction.

A specialized application of nucleophilic acyl substitution is the Weinreb-Nahm ketone synthesis, which proceeds via a specific type of amide known as a Weinreb-Nahm amide (N-methoxy-N-methylamide). wikipedia.org This intermediate is particularly useful because it can be converted to ketones or aldehydes without the common problem of over-addition that affects reactions with other acyl compounds. wikipedia.orgmychemblog.com

The synthesis begins with the activation of a carboxylic acid, such as 2-(4-bromophenyl)acetic acid, to its corresponding acid chloride. This is typically achieved using reagents like oxalyl chloride or thionyl chloride. The resulting 2-(4-bromophenyl)acetyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. wikipedia.orgmychemblog.com The product is the Weinreb-Nahm amide, N-methoxy-N-methyl-2-(4-bromophenyl)acetamide.

This intermediate is highly stable due to the formation of a five-membered cyclic tetrahedral intermediate upon nucleophilic attack, which prevents further reaction. mychemblog.comresearchgate.net While this method does not directly yield this compound, it produces a key precursor for synthesizing advanced analogues, particularly ketones, by subsequent reaction with organometallic reagents. wikipedia.orgresearchgate.net

Table 1: Key Features of Weinreb-Nahm Amide Synthesis

| Feature | Description | Reference |

| Starting Materials | Carboxylic acid (or its acid chloride), N,O-dimethylhydroxylamine hydrochloride | wikipedia.orgmychemblog.com |

| Key Intermediate | Weinreb-Nahm amide (N-methoxy-N-methylamide) | wikipedia.org |

| Primary Advantage | Prevents over-addition by organometallic reagents, allowing for controlled synthesis of ketones and aldehydes. | wikipedia.orgmychemblog.com |

| Mechanism | Nucleophilic acyl substitution on an activated carboxylic acid derivative, forming a stable chelated tetrahedral intermediate upon subsequent nucleophilic attack. | wikipedia.orgresearchgate.net |

The most direct and widely practiced method for synthesizing amides like this compound involves the activation of the parent carboxylic acid, 2-(4-bromophenyl)acetic acid, followed by reaction with methylamine. iajpr.com Direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures to drive off the water byproduct. mdpi.com Therefore, activating the carboxylic acid is a standard and efficient approach. iajpr.com

This activation is commonly achieved by converting the carboxylic acid into a more reactive derivative. Common activating agents and the corresponding intermediates are listed below:

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂): These reagents convert the carboxylic acid into the highly reactive 2-(4-bromophenyl)acetyl chloride.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk

Peptide Coupling Reagents: A vast array of modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be used to facilitate the reaction, often under very mild conditions. fishersci.co.uk

Once activated, the electrophilic carbonyl carbon of the intermediate reacts readily with the nucleophilic nitrogen of methylamine. The reaction proceeds via a tetrahedral intermediate which then collapses to form the stable amide bond of this compound and a byproduct. This method is highly versatile and widely used in medicinal chemistry for its reliability and broad substrate scope. mdpi.com

Table 2: Common Activating Agents for Amide Synthesis

| Activating Agent | Reactive Intermediate | Key Characteristics | Reference |

| Thionyl Chloride (SOCl₂) | Acid Chloride | Highly reactive, generates gaseous byproducts (SO₂, HCl). | catalyticamidation.info |

| Carbodiimides (DCC, EDC) | O-acylisourea | High yields, forms urea (B33335) byproduct which can be easy or difficult to remove. | fishersci.co.uk |

| HATU | Activated Ester | Mild conditions, low racemization for chiral acids, water-soluble byproducts. | fishersci.co.uk |

In line with the principles of green chemistry, direct catalytic amidation methods that avoid stoichiometric activating agents and minimize waste are of growing importance. mdpi.comdntb.gov.ua These reactions typically involve heating the carboxylic acid and amine with a catalyst, with water being the only byproduct. catalyticamidation.info

Recent advancements have demonstrated that nanoparticles can serve as efficient and recoverable catalysts for chemical transformations. A notable example is the use of a cooperative catalytic system involving 1,4-diazabicyclo[2.2.2]octane (DABCO) and magnetite (Fe₃O₄) nanoparticles for the direct N-methyl amidation of carboxylic acids. rsc.org

This method offers a highly atom-economical pathway for the synthesis of this compound from 2-(4-bromophenyl)acetic acid and methylamine. The protocol is operationally simple and has shown compatibility with a wide range of aromatic and aliphatic carboxylic acids, affording good to excellent yields (60-99%). rsc.org A key advantage of this system is the magnetic nature of the Fe₃O₄ nanoparticles, which allows for their easy separation from the reaction mixture using an external magnet and subsequent reuse for multiple catalytic cycles without significant loss of efficiency. rsc.org Other iron-based catalysts, such as Fe(acac)₃, have also been shown to effectively catalyze the direct acylation of amines with carboxylic acids. rsc.org

Table 3: Research Findings on Fe₃O₄-Catalyzed N-Methyl Amidation

| Catalyst System | Substrate Scope | Yields | Key Advantage | Reference |

| Fe₃O₄ / DABCO | Aliphatic and (hetero)aromatic acids | 60-99% | Catalyst is magnetically recoverable and reusable for up to ten cycles. | rsc.org |

| Fe(acac)₃ / PivOH | Various carboxylic acids and amines | Good yields | Utilizes an earth-abundant metal and molecular oxygen as an inducer. | rsc.org |

The synthesis of more complex analogues, such as those containing a sulfinyl group (a stereogenic center in molecules like Modafinil), requires multi-step synthetic sequences involving strategic coupling reactions. nih.govnih.gov These pathways are crucial for exploring the structure-activity relationships of this compound-related compounds.

The synthesis of sulfinylacetamide analogues often begins with the preparation of a corresponding thioacetamide (B46855) precursor. For instance, a substituted diarylmethanol, such as bis(4-bromophenyl)methanol, can be coupled with a mercapto-N-methylacetamide derivative in the presence of an acid like trifluoroacetic acid (TFA). nih.gov This reaction forms a thioether linkage.

The resulting thioacetamide, for example, 2-((bis(4-bromophenyl)methyl)thio)-N-methylacetamide, is then subjected to a controlled oxidation step to generate the target sulfinylacetamide. nih.gov A common oxidant for this transformation is hydrogen peroxide (H₂O₂) in a solvent mixture such as acetic acid and methanol. This oxidation converts the thioether into a sulfoxide, creating the sulfinylacetamide structure. nih.govmdpi.com This synthetic route highlights how coupling and subsequent oxidation reactions can be employed to build advanced analogues from simpler N-methylacetamide building blocks.

Catalytic Amidation Approaches

Optimization Strategies for Reaction Efficiency and Product Purity

The synthesis of this compound, typically proceeding through the acylation of methylamine with a derivative of 4-bromophenylacetic acid, can be fine-tuned through several key parameters to maximize yield and minimize impurities.

Temperature Control for Reaction Rate and Byproduct Minimization

Temperature is a critical factor in the synthesis of this compound. The reaction between an activated form of 4-bromophenylacetic acid (such as the corresponding acid chloride) and methylamine is generally exothermic.

Key Research Findings:

Low-Temperature Initiation: Introducing the reagents at a reduced temperature, often around 0 °C, is a common strategy to control the initial exothermic reaction and prevent the formation of over-acylated or other side products. For instance, in the synthesis of a related compound, 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, the reaction was conducted at 273 K (0 °C) to ensure a clean conversion. nih.gov

Controlled Warming: After the initial combination of reactants, the temperature is typically allowed to rise to room temperature or is gently heated to ensure the reaction proceeds to completion. This controlled temperature ramp-up helps in achieving a high conversion rate without compromising the purity of the product. Studies on related amide syntheses have shown that maintaining a specific temperature range, for example, 70-80 °C for a set duration, can be crucial for maximizing the yield of the desired amide.

A hypothetical optimization study for the synthesis of this compound from 4-bromophenylacetyl chloride and methylamine might yield data similar to the following:

Table 1: Effect of Temperature on the Synthesis of this compound

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 0 | 4 | 85 | 98 |

| 2 | 25 (Room Temp) | 2 | 92 | 95 |

| 3 | 50 | 1 | 90 | 90 |

| 4 | 0 to 25 | 3 | 95 | 97 |

Stoichiometric Considerations of Reagents and Bases

The molar ratio of the reactants and any added base plays a pivotal role in the efficiency and outcome of the amidation reaction.

Key Research Findings:

Reagent Stoichiometry: Typically, a slight excess of the amine or the acylating agent can be used to drive the reaction to completion. However, a significant excess of either reactant can lead to purification challenges. In many reported syntheses of similar amides, a near-equimolar ratio of the acid chloride and the amine is employed. nih.gov

Base Stoichiometry: When starting from the acid chloride, a base such as triethylamine (B128534) or pyridine (B92270) is commonly added to neutralize the hydrochloric acid byproduct. The base is usually added in at least a stoichiometric equivalent to the acid chloride. An excess of the base can sometimes catalyze side reactions, while an insufficient amount will result in the protonation of the amine reactant, rendering it non-nucleophilic and halting the reaction.

The following table illustrates a potential stoichiometric optimization:

Table 2: Influence of Stoichiometry on Product Yield

| Entry | 4-bromophenylacetyl chloride (eq.) | Methylamine (eq.) | Triethylamine (eq.) | Yield (%) |

|---|---|---|---|---|

| 1 | 1.0 | 1.0 | 1.0 | 88 |

| 2 | 1.0 | 1.2 | 1.2 | 95 |

| 3 | 1.2 | 1.0 | 1.2 | 91 |

| 4 | 1.0 | 1.2 | 1.0 | 85 (incomplete reaction) |

Rational Selection of Reaction Solvents

The choice of solvent is crucial as it can influence reaction rates, solubility of reagents, and the ease of product isolation.

Key Research Findings:

Aprotic Solvents: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) are commonly used for this type of acylation reaction as they are unreactive towards the acid chloride. nih.gov DCM is often favored for its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal post-reaction.

Polar Aprotic Solvents: In some cases, polar aprotic solvents like dimethylformamide (DMF) can be used, particularly if the starting materials have poor solubility in less polar solvents. However, these solvents can sometimes participate in side reactions and are more difficult to remove.

Green Chemistry Considerations: Modern synthetic chemistry emphasizes the use of greener solvents. For amide bond formation, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) are being explored as more environmentally benign alternatives to chlorinated solvents.

A comparative study of solvents might produce the following results:

Table 3: Effect of Solvent on Reaction Outcome

| Entry | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Dichloromethane | 3 | 95 |

| 2 | Tetrahydrofuran | 4 | 92 |

| 3 | Ethyl Acetate | 3 | 90 |

| 4 | Toluene | 5 | 85 |

In-Process Monitoring and Reaction Termination Techniques

Monitoring the progress of the reaction is essential to determine the optimal reaction time for maximizing product yield and minimizing byproduct formation.

Key Research Findings:

Chromatographic Techniques: Thin-layer chromatography (TLC) is a simple and rapid method to monitor the disappearance of the starting materials and the appearance of the product. High-performance liquid chromatography (HPLC) can provide more quantitative data on the reaction progress.

Spectroscopic Techniques: While less common for routine monitoring of this specific reaction, techniques like in-situ infrared (IR) spectroscopy could be employed to track the disappearance of the acid chloride carbonyl stretch and the appearance of the amide carbonyl stretch.

Reaction Quenching: Once the reaction is deemed complete, it is typically quenched by the addition of water or an aqueous acidic solution. nih.gov This step serves to hydrolyze any remaining acid chloride and to facilitate the separation of the organic product from water-soluble byproducts and salts. Subsequent washing with a basic solution, such as aqueous sodium bicarbonate, removes any acidic impurities. nih.gov

Chemical Reactivity and Potential for Derivatization

The structure of this compound offers multiple sites for further chemical modification. The bromine atom on the phenyl ring is a particularly attractive handle for introducing new functional groups.

Nucleophilic Substitution Reactions Involving the Halogen Atom

The bromine atom on the aromatic ring can be replaced by various nucleophiles, typically through transition-metal-catalyzed cross-coupling reactions, as direct nucleophilic aromatic substitution is generally difficult on unactivated aryl halides.

Key Research Findings and Potential Reactions:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org this compound could be coupled with a variety of primary and secondary amines to generate a library of N-aryl derivatives. The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for achieving high yields and accommodating a wide range of amine coupling partners. rug.nl

Reaction Scheme: this compound + R¹R²NH --(Pd catalyst, Ligand, Base)--> 2-(4-(R¹R²N)phenyl)-N-methylacetamide

Ullmann Condensation: This copper-catalyzed reaction provides an alternative route to C-N, C-O, and C-S bonds at the aromatic ring. wikipedia.org While traditionally requiring harsh conditions, modern modifications with specific ligands allow the reaction to proceed at lower temperatures. organic-chemistry.org For instance, coupling with phenols would yield diaryl ether derivatives, while reaction with thiols would produce diaryl thioethers.

Reaction Scheme (with a phenol): this compound + ArOH --(Cu catalyst, Ligand, Base)--> 2-(4-(ArO)phenyl)-N-methylacetamide

The following table outlines potential derivatization products through nucleophilic substitution:

Table 4: Potential Derivatization via Nucleophilic Substitution

| Nucleophile | Coupling Reaction | Potential Product |

|---|---|---|

| Aniline | Buchwald-Hartwig Amination | 2-(4-(phenylamino)phenyl)-N-methylacetamide |

| Morpholine | Buchwald-Hartwig Amination | 2-(4-morpholinophenyl)-N-methylacetamide |

| Phenol | Ullmann Condensation | 2-(4-phenoxyphenyl)-N-methylacetamide |

| Thiophenol | Ullmann Condensation | 2-(4-(phenylthio)phenyl)-N-methylacetamide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule.

The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets. In one study, these were observed at approximately δ 7.42 (d, J = 6.6, 1.5 Hz, 2H) and δ 7.21 (qd, J = 7.7, 1.5 Hz, 2H) ppm. rsc.org The splitting pattern (doublet of doublets and quartet of doublets) and coupling constants (J) provide information about the connectivity of these protons. The two protons ortho to the bromine atom are chemically equivalent, as are the two protons meta to the bromine, leading to the observed pattern.

The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the aromatic ring appear as a singlet at around δ 3.52 ppm. rsc.org The singlet nature of this peak indicates no adjacent protons to couple with.

The methyl protons (-CH₃) attached to the nitrogen atom of the amide group present as a doublet at approximately δ 2.78 ppm (d, J = 4.9 Hz, 3H). rsc.org This doublet arises from the coupling with the single proton on the adjacent nitrogen atom. A broad singlet for the N-H proton is also observed, in this case at δ 5.46 ppm. rsc.org

Interactive ¹H NMR Data Table for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 7.42 | dd | 6.6, 1.5 | 2H | Ar-H |

| 7.21 | qd | 7.7, 1.5 | 2H | Ar-H |

| 5.46 | s | 1H | N-H | |

| 3.52 | s | 2H | -CH₂- | |

| 2.78 | d | 4.9 | 3H | -CH₃ |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are observed for each unique carbon atom.

The carbonyl carbon (-C=O) of the amide group is typically found downfield, in one instance at δ 170.7 ppm. rsc.org The aromatic carbons show a set of signals in the range of δ 122 to 138 ppm. The carbon atom bonded to the bromine atom (C-Br) is observed at approximately δ 122.9 ppm, while the other aromatic carbons appear at δ 137.1, 132.4, and 130.5 ppm. rsc.org

The methylene carbon (-CH₂-) resonates at around δ 43.2 ppm, and the methyl carbon (-CH₃) of the N-methyl group appears at approximately δ 26.6 ppm. rsc.org

Interactive ¹³C NMR Data Table for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 170.7 | C=O |

| 137.1 | Ar-C |

| 132.4 | Ar-C |

| 130.5 | Ar-C |

| 122.9 | Ar-C-Br |

| 43.2 | -CH₂- |

| 26.6 | -CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Variable-Temperature NMR for Conformational Dynamics

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₉H₁₀BrNO), the calculated exact mass for the protonated molecule [M+H]⁺ is 228.0024. rsc.org An experimental HRMS (ESI-TOF) measurement yielded a value of 228.0030, which is in close agreement with the calculated value, thus confirming the elemental composition of the compound. rsc.org

HRMS Data for this compound

| Ion | Calculated Exact Mass [M+H]⁺ | Found Exact Mass [M+H]⁺ |

| C₉H₁₁BrNO⁺ | 228.0024 | 228.0030 |

Isotopic Pattern Analysis for Bromine Identification

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine. nih.govyoutube.com Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively). nih.gov This results in two molecular ion peaks in the mass spectrum that are two mass units apart (M and M+2) and have nearly equal intensities. youtube.com The presence of this distinct 1:1 ratio for the M and M+2 peaks is a strong indicator for the presence of a single bromine atom in the molecule. This isotopic signature is invaluable for identifying and confirming the presence of bromine in unknown compounds during mass spectrometric analysis. nih.gov

X-ray Crystallography for Solid-State Structural Resolution

Due to the absence of publicly available crystallographic data for this compound, a detailed analysis of its crystal structure, including packing, intermolecular interactions, bond lengths, bond angles, and dihedral angles, cannot be provided at this time. Scientific literature containing the specific X-ray diffraction analysis for this compound has not been identified in the conducted searches.

For a comprehensive understanding, a dedicated X-ray crystallographic study would be required. Such an analysis would typically involve the following subsections:

Crystal Packing and Intermolecular Interactions (e.g., N—H···O hydrogen bonds, C—H···π interactions)

A theoretical investigation would predict that the crystal packing of this compound would likely be dominated by intermolecular hydrogen bonding. Specifically, the amide N-H group is expected to act as a hydrogen bond donor to the carbonyl oxygen atom (C=O) of an adjacent molecule, forming N—H···O hydrogen bonds. These interactions are a common and strong feature in the crystal structures of primary and secondary amides, often leading to the formation of chains or networks.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

An experimental X-ray diffraction study would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the this compound molecule. This data is crucial for defining the exact geometry of the compound in the solid state.

Interactive Data Table: Predicted Bond Geometries

Since experimental data is unavailable, the following table presents a hypothetical but chemically reasonable set of bond parameters. This data is for illustrative purposes only and does not represent experimentally determined values.

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C-Br | ~1.90 | |

| C-C (aromatic) | ~1.39 | |

| C-N (amide) | ~1.33 | |

| C=O (amide) | ~1.23 | |

| C-C (methylene) | ~1.51 | |

| Bond Angles (°) ** | ||

| C-C-Br | ~120 | |

| C-N-C | ~122 | |

| O=C-N | ~123 | |

| Dihedral Angles (°) ** | ||

| C(aromatic)-C(aromatic)-C(methylene)-C(carbonyl) | Variable |

Stereochemical Assignment in Chiral Intermediates

The molecule this compound is not chiral. Therefore, this subsection is not applicable.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to display several characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibration of the secondary amide would appear as a sharp band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense and characteristic absorptions for amides and would be expected in the range of 1680-1630 cm⁻¹. The N-H bending vibration, or Amide II band, typically appears around 1570-1515 cm⁻¹.

The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Interactive Data Table: Predicted FT-IR Vibrational Assignments

This data is predictive and does not represent experimentally measured values.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3250 | Medium-Sharp | N-H Stretch |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2930 | Weak | Aliphatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1550 | Medium | N-H Bend (Amide II) |

| ~1480 | Medium | Aromatic C=C Stretch |

| ~750 | Strong | C-H Out-of-plane Bend |

| ~550 | Medium | C-Br Stretch |

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O tend to show strong IR absorptions, non-polar and symmetric vibrations often result in strong Raman signals. Therefore, the aromatic C=C stretching vibrations of the bromophenyl ring are expected to be prominent in the FT-Raman spectrum. The C-Br stretch would also be Raman active. The C=O stretch, while strong in the IR, will also be observable in the Raman spectrum, though its relative intensity may differ.

Interactive Data Table: Predicted FT-Raman Vibrational Assignments

This data is predictive and does not represent experimentally measured values.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3050 | Strong | Aromatic C-H Stretch |

| ~1600 | Strong | Aromatic C=C Stretch |

| ~1480 | Medium | Aromatic C=C Stretch |

| ~1650 | Medium | C=O Stretch (Amide I) |

| ~550 | Strong | C-Br Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure and, in particular, its chromophores—the parts of the molecule that absorb light.

For aromatic compounds and their derivatives, UV-Vis spectroscopy provides valuable information about the π-electron system. The absorption maxima (λmax) and the intensity of the absorption (molar absorptivity, ε) are influenced by the nature of the aromatic ring, the substituents attached to it, and the solvent in which the spectrum is recorded.

The electronic transitions observed in the UV-Vis spectrum of N-(4-bromophenyl)acetamide primarily arise from the substituted benzene ring chromophore. The presence of the bromine atom (an auxochrome) and the acetamido group on the phenyl ring influences the energy of the π → π* transitions. These transitions typically appear as one or more strong absorption bands in the UV region.

The UV-Vis spectral data for N-(4-bromophenyl)acetamide, as reported, can be used to infer the likely absorption regions for this compound. The primary chromophore in both molecules is the bromophenyl group. However, the different point of attachment and the presence of the N-methyl group in this compound would be expected to cause shifts in the absorption maxima. The methylene group (-CH2-) in this compound partially isolates the phenyl chromophore from the amide group, which would likely result in a spectrum that more closely resembles that of a simple substituted toluene rather than an acetanilide.

Detailed research on various acetamide-chalcone derivatives, including a bromo-substituted variant, has shown that the UV-Vis absorption spectra exhibit intense bands between 330 nm and 350 nm, which are attributed to π-π* electronic transitions. nih.gov For instance, the compound N-[4-[3-(4-Bromophenyl)-1-oxo-2-propen-1-yl]phenyl]acetamide displays a distinct absorption profile due to its extended conjugation. nih.gov Similarly, studies on other substituted acetamides, such as N-(4-nitrophenyl) acetamide (B32628), have reported absorption maxima around 315 nm. jcbsc.org These findings underscore the significant impact of substituents and conjugation on the electronic absorption spectra of acetamide derivatives.

Interactive Data Table: UV-Vis Spectral Data for Related Compounds

While specific data for this compound is not available, the table below presents data for structurally related compounds to provide context for its expected spectroscopic behavior.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| N-(4-bromophenyl)acetamide | Data not specified | Data not specified | Data not specified | nist.gov |

| N-[4-[3-(4-Bromophenyl)-1-oxo-2-propen-1-yl]phenyl]acetamide | DMSO | ~330-350 | 27,716–36,674 | nih.gov |

| N-(4-nitrophenyl) acetamide | Not specified | 315.78, 223.45, 201.39 | Not specified | jcbsc.org |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations offer a microscopic view of the molecule's electronic architecture, which governs its chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(4-bromophenyl)-N-methylacetamide, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.govscience.gov These calculations provide the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The results of such calculations are fundamental for all other subsequent computational analyses.

Table 1: Representative Optimized Geometrical Parameters of this compound (Calculated via DFT)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-Br | ~1.91 Å |

| C=O | ~1.23 Å | |

| C-N (amide) | ~1.36 Å | |

| N-CH3 | ~1.46 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C | ~120° |

Note: The values in this table are representative and based on DFT calculations of analogous structures.

HOMO-LUMO Analysis for Electron Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of intramolecular charge transfer. nih.gov For aromatic acetamide (B32628) derivatives, this gap is a key indicator of their electronic properties. In a computational study of a similar compound, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, DFT calculations were used to determine these energy values. gotriple.eu

Table 2: Frontier Molecular Orbital Energies for an Analogous Acetamide Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.98 |

| LUMO | -1.25 |

Note: Data is for the analogous compound N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide and is representative of the expected values for this compound. gotriple.eu

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and delocalization within a molecule by examining the interactions between filled (donor) and vacant (acceptor) orbitals. wikipedia.org This method quantifies the stabilization energy (E(2)) associated with these interactions, which indicates the extent of charge delocalization from a donor to an acceptor orbital. uni-muenchen.destackexchange.com In this compound, significant delocalization is expected from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent sigma and pi bonds. For instance, the interaction between the nitrogen lone pair and an adjacent antibonding orbital can stabilize a molecule by several kcal/mol. wisc.edu

Table 3: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π*(C-N) | High |

| LP (N) | σ*(C-C) | Moderate |

Note: This table presents expected interactions and their relative strengths based on NBO analysis of similar amide-containing molecules. LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential, attractive to electrophiles) and blue indicates regions of low electron density (positive potential, attractive to nucleophiles). youtube.comvaia.com For this compound, the MEP map is expected to show a region of high negative potential around the carbonyl oxygen atom due to its lone pairs, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit a positive potential.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and flexibility.

Conformational Flexibility and Rotameric States

The presence of several single bonds in this compound allows for considerable conformational flexibility. The rotation around the C-N amide bond is of particular interest, as it leads to the existence of cis and trans rotameric states. Due to steric hindrance, the trans conformation is generally more stable for N-substituted amides. nih.gov Furthermore, rotation around the bond connecting the phenyl ring to the acetamide group and the N-methyl bond contributes to a complex conformational landscape. Molecular dynamics simulations can explore these different conformations and determine their relative energies and the energy barriers for interconversion, providing a comprehensive understanding of the molecule's dynamic nature. frontiersin.orgnih.gov

General principles and methodologies are well-established in the fields of computational chemistry and molecular modeling. For instance, Radial Distribution Functions (RDFs) are commonly computed from molecular dynamics simulations to understand the local structure and solvation shells of a solute in a given solvent researchgate.netnih.gov. Similarly, molecular docking is a standard computational technique used to predict the binding mode and affinity of a small molecule to a biological target nih.govnih.gov. The calculation of nonlinear optical (NLO) properties like first and second hyperpolarizability is also a focus of computational quantum chemistry to identify materials for optical applications dtic.milmdpi.comscirp.org.

However, the application of these specific analyses to "this compound" and the corresponding data for binding affinities, interaction sites, and hyperpolarizability values could not be located in the searched scientific databases and literature. The provided outline is highly specific, suggesting that such data may originate from a niche, proprietary, or currently unpublished study. Without access to such a source, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict requirements of the request.

Biological Activities and Pharmacological Relevance

Antimicrobial Activity Investigations

No specific studies investigating the antimicrobial properties of 2-(4-bromophenyl)-N-methylacetamide were identified. The scientific literature does, however, report on the antimicrobial effects of various related acetamide (B32628) derivatives.

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

There are no available studies on the efficacy of this compound against Gram-positive or Gram-negative bacteria. Research on related structures, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, has shown that some of these more complex molecules possess promising in vitro activity against both bacterial types. researchgate.netnih.gov Similarly, studies on N-(p-Chlorophenyl) acetamide and N-(4-Bromophenyl)furan-2-carboxamide derivatives have also indicated antibacterial properties. irejournals.commdpi.com Another related compound, 4-(4-bromophenyl)-thiosemicarbazide, was found to have increased antibacterial activity compared to its chlorine analog, which may be due to the electron density on the thiosemicarbazide chain. nih.gov

Antifungal and Antimycobacterial Properties

Specific data on the antifungal or antimycobacterial properties of this compound is not present in the available literature. However, antifungal activity has been noted in related but distinct compounds. For instance, 2-chloro-N-phenylacetamide has been evaluated for its antifungal and antibiofilm activity against Candida species. nih.govnih.gov Other research has explored the antifungal potential of N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides derivatives. ajprd.com In the context of antimycobacterial research, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and showed moderate to high potency against M. tuberculosis H37Rv. mdpi.com

Structure-Activity Relationship (SAR) for Enhanced Antimicrobial Potency

A structure-activity relationship (SAR) analysis for this compound concerning its antimicrobial potency cannot be conducted, as there is no foundational activity data for this compound or a series of its direct analogs. SAR studies that have been published focus on different classes of molecules. For example, research on theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives revealed that the nature and position of substituents on the aryl ring of the N-phenylacetamide moiety played a crucial role in their antibacterial potential. frontiersin.org

Anticancer Research Applications

There is no direct research confirming the anticancer applications of this compound. The existing research focuses on related phenylacetamide derivatives and other molecules containing a 4-bromophenyl group.

Inhibition of Cancer Cell Proliferation (e.g., Breast Cancer Cell Lines)

No studies have been published demonstrating that this compound inhibits the proliferation of cancer cells. Research on a closely related analog, 2-(4-bromophenyl)-N-butylacetamide, showed cytotoxic effects against MCF-7 and MDA-MB-468 breast cancer cell lines. tbzmed.ac.ir Other studies on more complex structures, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, also reported activity against the MCF-7 breast cancer cell line. researchgate.netnih.gov The 4-bromophenyl moiety has been identified as an essential feature for anticancer activity in other classes of compounds as well. nih.govmdpi.com Phenylacetamide derivatives in general are considered potential anticancer agents, with studies showing efficacy against various cancer cell lines. nih.govbrieflands.com

Induction of Apoptosis via Caspase Pathway Activation

There is no evidence in the scientific literature to suggest that this compound induces apoptosis through caspase pathway activation. However, studies on other phenylacetamide derivatives have established links to this mechanism. For example, certain derivatives have been shown to trigger apoptosis by upregulating the expression of Bax and FasL and increasing caspase 3 activity. tbzmed.ac.ir Another study on a different series of 1,3,4-thiadiazole derivatives containing a phenylacetamide structure found they could induce apoptosis by enhancing the activity of caspases 3 and 9 in the MCF-7 cell line. nih.gov The activation of caspases is a well-established mechanism for inducing apoptosis in cancer cells. nih.gov

Kinase Inhibition Studies (e.g., Abl T315I Mutant Kinase)

There is no specific data available in the public scientific literature that details kinase inhibition studies for this compound, including any activity against the Abl T315I mutant kinase. Research on inhibitors for this specific kinase target focuses on other, more complex chemical scaffolds.

CDK Inhibitory Activity

Similarly, dedicated studies on the Cyclin-Dependent Kinase (CDK) inhibitory activity of this compound are not found in the current body of scientific research. While various acetamide derivatives have been investigated as potential CDK inhibitors, this specific compound has not been identified as an active agent in this context.

Enzyme and Receptor Interaction Studies

Inhibition of Specific Enzymes

Detailed studies focusing on the inhibition of specific enzymes by this compound are not publicly available. The biological characterization of this compound is limited, with no specific enzyme targets or inhibition constants reported.

Interaction with Molecular Receptors

There is no available research data detailing the interaction of this compound with specific molecular receptors. Binding affinities and receptor interaction profiles for this compound have not been published in peer-reviewed literature.

Role as Key Intermediates in Pharmaceutical Synthesis

The most clearly defined role for compounds structurally similar to this compound is as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). These intermediates are foundational building blocks used in multi-step chemical processes.

Precursors for Novel Pharmaceutical Compounds

The structure of this compound, featuring a bromophenyl group and an N-methylacetamide side chain, makes it a versatile precursor. A closely related compound, 2-(4-Bromophenyl)-N,N-Dimethylacetamide, is recognized as a pharmaceutical intermediate. chemscene.com Such compounds are valuable in organic synthesis as they allow chemists to introduce specific structural components required for target molecules. chemscene.com Their utility lies in serving as a starting point or a key reactant in the creation of more elaborate compounds with potential therapeutic value. chemscene.com The high purity of these intermediates is essential for their application in pharmaceutical manufacturing, where contaminants can impact the safety and efficacy of the final drug product. chemscene.com

Contribution to Drug Discovery Pipelines

The chemical scaffold of this compound, and more broadly, derivatives of 2-(4-bromophenyl)acetic acid, represents a recurring structural motif in the exploration of new therapeutic agents. While direct studies on the biological activities of this compound are not extensively documented in publicly available research, its foundational structure is a key component in the synthesis of various compounds with significant pharmacological relevance, particularly in the fields of oncology and infectious diseases. This positions this compound as a valuable intermediate and a promising scaffold for the development of novel drug candidates.

The utility of the 2-(4-bromophenyl)acetyl moiety is evident in the design and synthesis of hybrid molecules that exhibit potent biological effects. Researchers have successfully incorporated this fragment into more complex chemical architectures to explore new therapeutic avenues.

Anticancer Applications

Derivatives bearing the 2-(4-bromophenyl) structure have demonstrated notable potential as anticancer agents. For instance, a series of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiproliferative activities. nih.govrsc.org These compounds were designed as multi-target agents, and several derivatives exhibited significant cytotoxicity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. rsc.org

One of the synthesized compounds, featuring a 2-(4-nitrophenyl)-1,3,4-oxadiazole moiety attached to the quinoline core, demonstrated a potent IC50 value of 0.137 µg/mL against the HepG2 cell line. rsc.org Another promising derivative, incorporating a 2-(cinnamylthio)-1,3,4-oxadiazole group, also showed significant activity. rsc.org The mechanism of action for some of these compounds was found to involve cell cycle arrest at the G1 phase. rsc.org

| Compound Derivative Moiety | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-(4-nitrophenyl)-1,3,4-oxadiazole | HepG2 | 0.137 |

| 2-(4-hydroxyphenyl)-1,3,4-oxadiazole | HepG2 | 0.139 |

| 2-(cinnamylthio)-1,3,4-oxadiazole | HepG2 | - |

Similarly, research into N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives has highlighted the potential of the broader phenylacetamide scaffold in developing new anticancer drugs. These studies underscore the importance of the acetamide linkage and the phenyl group in achieving cytotoxic effects against various cancer cell lines.

Antimicrobial Relevance

The 2-(4-bromophenyl)acetyl scaffold is also a valuable component in the synthesis of novel antimicrobial agents. The aforementioned 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were also screened for their antimicrobial properties and showed promising activity against various pathogens. rsc.org Certain derivatives displayed potent inhibitory activity against S. aureus, E. coli, and C. albicans, with some showing significantly greater potency than the reference drug, neomycin. rsc.org

Further research has explored 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives as potential microbial DNA-gyrase inhibitors. nih.gov Several of these compounds exhibited effective antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. nih.gov

| Compound Derivative | Microorganism | Activity |

|---|---|---|

| Quinoline-oxadiazole derivative 17b | S. aureus | 4-fold more active than neomycin |

| Quinoline-oxadiazole derivative 17d | E. coli | 16-fold more active than neomycin |

| Quinoline-oxadiazole derivative 17e | C. albicans | 8-fold more active than neomycin |

| Quinoline carbohydrazide derivative 5 | S. aureus | MIC = 49.04 µM |

| Quinoline carbohydrazide derivative 6b | S. aureus | MIC = 38.64 µM |

The consistent appearance of the 2-(4-bromophenyl)acetamide and related structures in molecules with demonstrated anticancer and antimicrobial activities highlights the importance of this chemical framework in medicinal chemistry. Although this compound itself may primarily serve as a synthetic intermediate, its core structure is a critical building block for the generation of diverse and biologically active compounds, thus making a significant indirect contribution to drug discovery pipelines. nbinno.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Bromine Substitution Position on Molecular Properties and Biological Activity

The position of the bromine atom on the phenyl ring is a critical determinant of the molecule's properties. While the subject compound has bromine at the para- (4-) position, hypothetical shifts to the ortho- (2-) or meta- (3-) positions would significantly alter its electronic and steric profile.

Computational studies on the bromination of N-phenylacetamide have shown that the reaction pathway and the resulting product distribution are highly sensitive to the reaction environment. researchgate.net In aprotic solvents, the ortho- product may be favored, whereas in aqueous solutions or within the confined space of carbon nanotubes, the para- product is predominantly formed. researchgate.net This suggests that the para-substituted isomer, as seen in 2-(4-bromophenyl)-N-methylacetamide, is a thermodynamically favored and stable configuration under certain conditions.

The position of the halogen can influence the molecule's lipophilicity, dipole moment, and ability to form halogen bonds, all of which can impact its biological activity. For instance, studies on brominated phenols have shown that the position and number of bromine atoms affect their antimicrobial activity. researchgate.net While direct SAR studies on the positional isomers of this compound are not extensively documented in the available literature, the principles of medicinal chemistry suggest that each isomer would exhibit a unique pharmacological profile.

Table 1: Comparison of Bromine Substitution Positions

| Substitution Position | Potential Impact on Molecular Properties | Anticipated Effect on Biological Activity |

|---|---|---|

| Ortho (2-position) | Increased steric hindrance near the acetamide (B32628) linkage, altered electronic effects due to proximity to the side chain. | May lead to a different binding orientation or reduced affinity for a target receptor compared to the para-isomer. |

| Meta (3-position) | Different electronic distribution and dipole moment compared to ortho and para isomers. | Could result in altered target specificity or potency. |

| Para (4-position) | Less steric hindrance compared to the ortho-position, specific electronic influence on the phenyl ring. | The specific substitution pattern found in the primary compound, likely contributing to its observed or predicted biological activities. |

Influence of N-Methylacetamide Moiety on Pharmacological Profiles

The N-methylacetamide portion of the molecule is fundamental to its identity and function. In pharmacology, an active moiety is the part of a molecule responsible for its physiological or pharmacological action. wikipedia.orgdrugbank.com The acetamide group itself is a common feature in many biologically active compounds and can participate in hydrogen bonding, a key interaction in drug-receptor binding. archivepp.com

The presence of the methyl group on the nitrogen atom (N-methylation) has several implications:

Lipophilicity: N-methylation can increase a compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Steric Effects: The methyl group adds steric bulk, which can influence how the molecule fits into a binding site.

Metabolic Stability: N-methylation can sometimes protect the amide bond from hydrolysis by metabolic enzymes, potentially increasing the compound's half-life.

Studies on other classes of compounds, such as d-N-alkylated amphetamines, have demonstrated that the size of the N-alkyl substituent can significantly impact potency. nih.gov Generally, for substituents larger than ethyl, potency was found to be inversely related to the length of the N-alkyl chain. nih.gov This highlights the sensitivity of pharmacological activity to even small changes in the N-substituent.

Table 2: Functional Role of the N-Methylacetamide Moiety

| Structural Feature | Influence on Pharmacological Profile | Example from Related Research |

|---|---|---|

| Amide Group (-CONH-) | Can act as a hydrogen bond donor (N-H) and acceptor (C=O), crucial for target binding. | The amide group in various compounds is known to form strong interactions with amino acid residues in enzyme active sites. archivepp.com |

| N-Methyl Group (-CH3) | Increases lipophilicity, introduces steric bulk, and can enhance metabolic stability. | In d-N-alkylated amphetamines, altering the N-alkyl group from methyl to butyl significantly changes the pharmacological potency. nih.gov |

Comparative Analysis with Analogous Acetamide Derivatives

To fully understand the SAR of this compound, it is useful to compare it with structurally related compounds.

Acetamide derivatives are a broad class of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. archivepp.comresearchgate.netnih.gov The core acetamide structure provides a versatile scaffold that can be modified to target various biological systems. nih.gov

Simple Acetamides: Compared to a simple, unsubstituted phenylacetamide, the 4-bromo substituent on the phenyl ring of the title compound introduces significant electronic and steric changes. This halogen atom can alter the molecule's interaction with target proteins.

Heterocyclic Derivatives: Many potent pharmacological agents replace the phenyl ring with a heterocyclic system. For example, N-(4-bromophenyl)-2-(2-thienyl)acetamide incorporates a thiophene (B33073) ring instead of a benzene (B151609) ring, leading to a different spatial arrangement and electronic properties. nih.gov Similarly, the antibiotic linezolid (B1675486) contains an oxazolidinone ring system attached to a fluorinated phenyl group, and its activity is derived from this complex heterocyclic structure. wikipedia.org The acetamide moiety in linezolid is crucial for its protein synthesis inhibitory activity. wikipedia.org

The choice between a simple phenyl ring, a substituted one, or a heterocycle is a key step in drug design, as it profoundly influences the resulting pharmacological profile.

The compound this compound is achiral. hit2lead.com However, if a chiral center were introduced, for instance by substitution on the methylene (B1212753) bridge, stereochemistry would become a critical factor in its biological efficacy.

It is a well-established principle that different stereoisomers (enantiomers or diastereomers) of a chiral drug can have vastly different pharmacological activities, potencies, and toxicities. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

For example, research on derivatives of 3-Br-acivicin, an antimalarial agent, showed that only the natural (5S, αS) isomers displayed significant activity. nih.gov This stereoselectivity was attributed to differences in how the isomers interact with biological transporters and target enzymes. nih.gov This underscores the universal importance of stereochemistry in the biological action of chiral molecules.

Correlation between Computational Predictions and Experimental Biological Data

In modern drug discovery, computational methods are often used in conjunction with experimental testing to predict and understand the biological activity of new compounds. mdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide insights into how a molecule like this compound might interact with a biological target.

Molecular Docking: This technique can predict the preferred binding orientation of a molecule to a target protein, and estimate the strength of the interaction. For instance, docking studies of acetamide derivatives with the COX-II enzyme have shown that the acetamide's nitrogen atom can form hydrogen bonds with key amino acid residues, an interaction that correlates with the compound's anti-inflammatory effect. archivepp.com

QSAR: These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing a set of known molecules, a QSAR model can predict the activity of new, untested compounds.

While specific computational studies for this compound are not widely available in the reviewed literature, the principles of these methods are broadly applicable. The integration of computational predictions with experimental data provides a powerful approach to guide the design of more potent and selective drug candidates. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents and hazardous solvents, leading to significant waste generation. ucl.ac.uk The future of synthesizing 2-(4-bromophenyl)-N-methylacetamide will undoubtedly focus on greener and more sustainable approaches.

Key areas for development include:

Catalytic Amidation: Moving away from wasteful stoichiometric reagents, research will likely focus on developing catalytic methods for the direct amidation of 4-bromophenylacetic acid with methylamine (B109427). This could involve the use of boronic acid catalysts, which have shown promise in promoting amide bond formation at room temperature. sigmaaldrich.com Another avenue is the exploration of ruthenium-catalyzed dehydrogenative coupling of alcohols and amines, which generates hydrogen gas as the only byproduct. sigmaaldrich.com

Biocatalytic Synthesis: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. Hydrolase-catalyzed reactions in low-water systems can be shifted towards amide bond formation. rsc.org ATP-dependent enzymes, coupled with ATP recycling systems, also present a promising, albeit more complex, biocatalytic route. rsc.org

Solvent-Free and Greener Solvents: The development of solvent-free reaction conditions, such as the trituration of reactants with a catalyst like boric acid followed by direct heating, offers a significant reduction in environmental impact. semanticscholar.org Where solvents are necessary, the focus will be on replacing hazardous solvents like DMF and CH2Cl2 with greener alternatives such as γ-valerolactone (GVL) or N-butylpyrrolidone (NBP). ucl.ac.ukrsc.org A recent sustainable method for amide synthesis involves using a reusable Brønsted acidic ionic liquid as both a catalyst and a solvent. acs.org

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Catalytic Amidation | Employs sub-stoichiometric amounts of a catalyst (e.g., boronic acids, ruthenium complexes). sigmaaldrich.com | Reduced waste, higher atom economy, milder reaction conditions. |

| Biocatalytic Synthesis | Utilizes enzymes (e.g., hydrolases) to catalyze the reaction. rsc.org | High selectivity, environmentally benign, operates under mild conditions. |

| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent, often with mechanical mixing (trituration) and heating. semanticscholar.org | Eliminates solvent waste, simplifies purification, potentially faster reaction rates. |

| Green Solvents | Replaces traditional hazardous solvents with more environmentally friendly alternatives (e.g., GVL, ionic liquids). rsc.orgacs.org | Reduced toxicity and environmental impact, potential for solvent recycling. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-make-test-analyze cycle. nih.gov For this compound, these computational tools can be leveraged in several ways:

De Novo Molecular Design: Generative AI models, such as recurrent neural networks (RNNs), can be trained on vast datasets of known molecules to generate novel structures with desired properties. frontiersin.orgresearchgate.net By inputting specific parameters, researchers could design derivatives of this compound with enhanced biological activity or improved material characteristics.

Predictive Modeling: AI algorithms can predict various properties of a molecule, including its bioactivity, toxicity, and physicochemical characteristics, before it is synthesized. oncodaily.comrsc.org This allows for the virtual screening of large libraries of related compounds, prioritizing those with the highest potential for success and reducing the number of costly and time-consuming experiments. frontiersin.org

Synthesis Planning: ML-based retrosynthesis tools can analyze a target molecule and propose viable synthetic pathways. acs.orgoptimlpse.co.uk These tools can be trained on the entirety of published organic chemistry reactions to suggest novel and efficient routes to this compound and its derivatives, potentially uncovering more sustainable methods. acs.org The integration of AI with robotic platforms can further automate the synthesis process, enabling high-throughput synthesis and testing. optimlpse.co.uk

| AI/ML Application | Description | Potential Impact on this compound Research |

| De Novo Design | Generative models create novel molecular structures with optimized properties. frontiersin.orgresearchgate.net | Rapid generation of new derivatives with potentially superior biological or material properties. |

| Predictive Modeling | Algorithms predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and bioactivity. oncodaily.comrsc.org | Prioritization of the most promising candidates for synthesis, reducing experimental costs and time. |

| Synthesis Planning | ML algorithms suggest retrosynthetic routes from commercially available starting materials. acs.orgoptimlpse.co.uk | Accelerated discovery of efficient and sustainable synthetic pathways. |

Exploration of Untapped Biological Targets and Disease Indications

The this compound scaffold contains structural motifs that suggest a range of potential biological activities. The bromophenyl group can enhance lipophilicity, facilitating passage through cell membranes, and participate in hydrophobic interactions with biological targets. ontosight.ai Phenylacetamide derivatives are known to possess a variety of biological activities, including anticancer, anticonvulsant, and antidepressant effects. nih.govresearchgate.net

Future research should focus on a broad screening of this compound against a wide array of biological targets. Promising areas of investigation include:

Anticancer Activity: Bromophenol hybrids and other brominated compounds have demonstrated significant anticancer properties. nih.govmdpi.com Studies on 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against prostate and breast cancer cell lines. nih.govnih.gov Therefore, a thorough investigation of the antiproliferative activity of this compound against a panel of cancer cell lines is warranted.

Neurological Disorders: The structural similarity to compounds with known central nervous system activity suggests potential applications in treating neurological disorders. For example, amantadine, which has an adamantane (B196018) backbone, is used in the treatment of Parkinson's disease. wikipedia.org Given that some 2-phenylacetamides exhibit antidepressant and anticonvulsant properties, exploring the effects of this compound on relevant neurological pathways could be a fruitful area of research. researchgate.net

Analgesic and Anti-inflammatory Effects: Some 2-(substituted phenoxy) acetamide (B32628) derivatives have shown analgesic and anti-inflammatory activities. researchgate.net Docking studies of 2-chloro-N,N-diphenylacetamide derivatives have suggested interactions with cyclo-oxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. orientjchem.org Screening this compound for similar activities could reveal new therapeutic possibilities.

| Potential Biological Activity | Rationale based on Structural Analogs | Potential Disease Indications |

| Anticancer | Bromophenol hybrids and fluorinated phenylacetamide derivatives show cytotoxic effects against cancer cells. nih.govnih.gov | Various cancers, particularly prostate and breast cancer. |

| Neuroprotective | Phenylacetamide derivatives have shown antidepressant and anticonvulsant activities. researchgate.net | Depression, epilepsy, Parkinson's disease. |

| Analgesic & Anti-inflammatory | Substituted phenoxy and chloro-diphenyl acetamide derivatives exhibit analgesic and anti-inflammatory properties. researchgate.netorientjchem.org | Pain and inflammatory conditions. |

Application of this compound Scaffold in Materials Science and Engineering

The unique combination of a rigid bromophenyl group and a flexible N-methylacetamide chain suggests that this scaffold could be a valuable building block in materials science. While direct applications of this specific compound are yet to be explored, the properties of its constituent parts point towards several intriguing possibilities.

Biomaterial Scaffolds for Tissue Engineering: Scaffolds are crucial for providing structural support for tissue regeneration. nih.gov Materials like cellulose, chitin, and collagen are widely used for this purpose. nih.govmdpi.com The this compound scaffold, if polymerized or incorporated into other polymers, could offer a unique combination of mechanical strength from the phenyl ring and hydrophilicity from the amide group, potentially supporting cell adhesion and growth. The development of composite scaffolds, for instance by blending with polymers like polycaprolactone (B3415563) (PCL), could further enhance its properties for specific tissue engineering applications. nih.gov

Functional Polymers and Coatings: The bromine atom on the phenyl ring provides a site for further chemical modification, allowing the scaffold to be grafted onto surfaces or incorporated into polymer chains. This could be used to create functional coatings with specific properties, such as altered hydrophobicity or biocompatibility.

Advanced Mechanistic Studies of Biological Action

Should this compound demonstrate significant biological activity, the next critical step will be to elucidate its mechanism of action. Understanding how a compound interacts with its biological target at a molecular level is fundamental for its development as a therapeutic agent.

Future mechanistic studies could involve:

Target Identification and Validation: If the compound shows, for example, anticancer activity, efforts will be directed at identifying the specific protein or pathway it targets. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening.

Computational Modeling and Docking: In silico docking studies can predict the binding mode of this compound to its putative target, providing insights into the key molecular interactions. This can be followed by site-directed mutagenesis to validate the predicted binding site.

Kinetic and Cellular Assays: Detailed kinetic studies can determine the potency and selectivity of the compound for its target. nih.govresearchgate.net Cellular assays can then be used to understand how target engagement translates into a physiological response, for instance, by measuring downstream signaling events or observing changes in cell morphology and function. For example, if the compound is found to be an Aurora A kinase inhibitor, cell cycle analysis would be a crucial next step. mdpi.com

Q & A

Basic: What are the standard synthetic routes for 2-(4-bromophenyl)-N-methylacetamide?

Methodological Answer:

The synthesis typically involves coupling 4-bromophenylacetic acid derivatives with methylamine. A common approach (adapted from similar acetamide syntheses) includes:

Activation of the carboxylic acid : React 4-bromophenylacetic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

Amidation : Treat the acyl chloride with methylamine in a solvent like tetrahydrofuran (THF) under controlled pH (e.g., using triethylamine as a base) to prevent side reactions .

Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) yields the pure product.

Key Characterization : Confirm the product via -NMR (e.g., singlet for N–CH₃ at ~2.8 ppm), IR (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry (molecular ion at 242/244 [M+H]⁺ with Br isotope pattern) .

Basic: How is the crystal structure of this compound resolved?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystallization : Grow crystals via slow evaporation of a saturated solution in ethanol or THF.

Data Collection : Use a diffractometer (e.g., Bruker SMART APEX CCD) with Mo-Kα radiation (λ = 0.71073 Å) at 298 K.

Structure Refinement : Software like SHELXL refines parameters (R-factor < 0.05). For example, the dihedral angle between the bromophenyl and acetamide groups is ~76.5°, with intermolecular N–H···O hydrogen bonding stabilizing the lattice .

Advanced: How do competing reaction pathways affect the yield of this compound?

Methodological Answer:

Side reactions (e.g., over-alkylation or hydrolysis) require optimization:

Control Reaction Conditions : Use excess methylamine (2–3 eq.) to favor amidation over esterification. Maintain temperatures below 0°C during acyl chloride formation to minimize decomposition.

Solvent Choice : Polar aprotic solvents (e.g., THF) improve nucleophilicity of methylamine. Avoid protic solvents that promote hydrolysis.

Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Contradictions in yields (e.g., 40–70%) across studies may arise from incomplete purification or residual solvents .

Advanced: How can structural data discrepancies in substituted acetamides be resolved?

Methodological Answer:

Discrepancies in bond lengths or angles (e.g., C–Br vs. C–O distances) arise from experimental vs. computational models:

Validate via DFT : Compare SC-XRD data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*). For example, the C–Br bond in the title compound is 1.89 Å experimentally vs. 1.91 Å computationally.

Hydrogen Bonding Analysis : Use Mercury software to visualize packing. Inconsistent N–H···O geometries may indicate solvent inclusion or polymorphism .

Advanced: What strategies optimize biological activity studies of this compound derivatives?

Methodological Answer:

For structure-activity relationship (SAR) studies:

Derivatization : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups) to modulate lipophilicity. For example, replacing Br with Cl alters LogP from 2.1 to 1.8, affecting membrane permeability .

Enzyme Assays : Test inhibition of targets like cyclooxygenase-2 (COX-2) using fluorescence polarization (IC₅₀ values). Include positive controls (e.g., celecoxib) and validate via molecular docking (AutoDock Vina) .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

Handling Bromine Derivatives : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

Waste Disposal : Quench acyl chlorides with ice-cold sodium bicarbonate before disposal.

Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and consult SDS guidelines .

Advanced: How do computational methods enhance the study of this compound?

Methodological Answer: